Phenyl2-oxooxazolidine-5-carboxylate
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Overview
Description
Phenyl2-oxooxazolidine-5-carboxylate is a heterocyclic compound that belongs to the oxazolidine family. These compounds are known for their versatile chemical properties and significant biological activities. The oxazolidine ring is an important structural unit in many biologically active molecules, making this compound a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl2-oxooxazolidine-5-carboxylate can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reactions, which offer high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions. These methods are optimized for high efficiency and yield, often employing continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Phenyl2-oxooxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Phenyl2-oxooxazolidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: this compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Phenyl2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. It is known to inhibit bacterial protein biosynthesis by binding to the ribosomal peptidyltransferase center, thereby preventing the formation of the first peptide bond . This mechanism is similar to that of oxazolidinones, which are potent inhibitors of bacterial protein synthesis .
Comparison with Similar Compounds
- Oxazolidinones
- Oxazoles
- Thiazoles
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
phenyl 2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C10H9NO4/c12-9(8-6-11-10(13)15-8)14-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) |
InChI Key |
CKNRNMFFJYUYCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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